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Abstract
This technical guide details the origin and development of (Rac)-DNDI-8219, a promising

antileishmanial agent derived from a library of pretomanid analogues. Pretomanid, a

nitroimidazooxazine, is a crucial component of novel treatment regimens for multidrug-resistant

tuberculosis. The journey from a class of antitubercular compounds to a lead candidate for

visceral leishmaniasis highlights a successful drug repositioning and optimization effort. This

document provides a comprehensive overview of the discovery, synthesis, mechanism of

action, and preclinical evaluation of (Rac)-DNDI-8219, designed to serve as a resource for

researchers in infectious disease drug discovery.

Introduction: The Pretomanid Scaffold and
Analogue Development
Pretomanid (PA-824) is a bicyclic nitroimidazole with potent bactericidal activity against

Mycobacterium tuberculosis, including drug-resistant strains.[1][2] Its unique mode of action,

which involves reductive activation within the mycobacterium to generate reactive nitrogen

species, has made it a cornerstone of new anti-tuberculosis therapies.[1] The success of

pretomanid spurred extensive research into its analogues to improve efficacy, safety, and

pharmacokinetic properties, and to explore its potential against other pathogens.[3]
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These structure-activity relationship (SAR) studies led to the creation of large libraries of

pretomanid analogues with modifications at various positions of the nitroimidazooxazine core.

[3] One such library, comprising approximately 900 compounds, was screened for activity

against other neglected tropical diseases, including visceral leishmaniasis (VL), a parasitic

disease caused by Leishmania species.[3]

Discovery of (Rac)-DNDI-8219: From a Tuberculosis
Library to a Leishmaniasis Lead
The screening of the pretomanid analogue library against Leishmania donovani, the causative

agent of VL, identified several hits with promising activity.[3] Further optimization and extensive

SAR studies led to the identification of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-

dihydro-5H-imidazo[2,1-b][4][5]oxazine, designated as DNDI-8219, as a lead candidate.[3] The

racemic mixture of this compound is referred to as (Rac)-DNDI-8219.

The key structural difference between pretomanid and DNDI-8219 lies in the side chain

attached to the C-6 position of the imidazooxazine core. While pretomanid features a 4-

(trifluoromethoxy)benzyl ether linkage, DNDI-8219 possesses a 4-(trifluoromethoxy)phenoxy

ether linkage. This seemingly minor modification resulted in a significant improvement in

antileishmanial potency and other desirable drug-like properties.[3]

Synthesis and Physicochemical Properties
The synthesis of (Rac)-DNDI-8219 involves a multi-step process starting from readily available

precursors. A key intermediate is the racemic alcohol, (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]

[4][5]oxazin-6-ol. The final step is the coupling of this alcohol with the corresponding phenol via

a Mitsunobu reaction.

Quantitative Data Summary
The following tables summarize the key quantitative data for (Rac)-DNDI-8219 in comparison

to other relevant compounds.

Table 1: In Vitro Activity of DNDI-8219 and Analogues against Leishmania species[3]
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Compound
L. donovani (amastigote)
IC50 (µM)

L. infantum (amastigote)
IC50 (µM)

(Rac)-DNDI-8219 0.35 0.60

Pretomanid >25 >25

Miltefosine 1.80 3.50

Table 2: In Vitro Profile of DNDI-8219[3]

Parameter Value

Aqueous Solubility (pH 7.4) 12 µg/mL

Human Microsomal Stability (t½) >60 min

Mouse Microsomal Stability (t½) >60 min

hERG IC50 >30 µM

Table 3: In Vivo Efficacy of DNDI-8219 in a Hamster Model of Visceral Leishmaniasis (L.

infantum)[3]

Treatment Group
Dose (mg/kg, oral, twice
daily for 10 days)

% Parasite Clearance
(Liver)

(Rac)-DNDI-8219 25 >97%

Miltefosine 20 99%

Experimental Protocols
Synthesis of (Rac)-2-nitro-6-[4-
(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-
b][4][5]oxazine ((Rac)-DNDI-8219)
This protocol is based on the general methodology for the synthesis of similar analogues

described in the literature.[3]
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Step 1: Synthesis of (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol

The synthesis of the chiral alcohol precursor has been reported previously.[1] The racemic

version can be synthesized following a similar route, starting from achiral precursors.

Step 2: Mitsunobu Reaction for Ether Synthesis

To a solution of (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol (1 equivalent) and

4-(trifluoromethoxy)phenol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add

triphenylphosphine (1.5 equivalents).

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5

equivalents) dropwise to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to yield (Rac)-DNDI-8219.

In Vitro Leishmania donovani Amastigote Susceptibility
Assay[6][7]

Culture murine macrophages (e.g., J774A.1 cell line) in a 96-well plate and allow them to

adhere.

Infect the macrophages with L. donovani promastigotes at a parasite-to-macrophage ratio of

approximately 10:1.

Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of

promastigotes into amastigotes.

Remove the extracellular promastigotes by washing.
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Add serial dilutions of the test compounds (e.g., DNDI-8219) to the infected macrophages

and incubate for 72 hours.

Fix and stain the cells with Giemsa stain.

Determine the number of amastigotes per 100 macrophages by light microscopy.

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite

inhibition against the drug concentration.

In Vivo Efficacy in the Hamster Model of Visceral
Leishmaniasis[8][9]

Infect golden hamsters (Mesocricetus auratus) intracardially with L. infantum or L. donovani

amastigotes.

Allow the infection to establish for a predetermined period (e.g., 28 days).

Administer the test compound (e.g., DNDI-8219) orally twice daily for 10 consecutive days. A

vehicle control group and a positive control group (e.g., miltefosine) should be included.

At the end of the treatment period, euthanize the animals and collect the liver and spleen.

Determine the parasite burden in the organs by stamping tissue sections onto slides,

followed by Giemsa staining and microscopic counting of amastigotes. The results are

typically expressed in Leishman-Donovan Units (LDU).

Calculate the percentage of parasite clearance by comparing the LDU of the treated groups

to the vehicle control group.

Mechanism of Action and Signaling Pathways
Similar to other nitroimidazoles, DNDI-8219 is a prodrug that requires reductive activation

within the parasite to exert its cytotoxic effects. In Leishmania, this bioactivation is primarily

mediated by a type I nitroreductase (NTR).[6] The reduction of the nitro group on the imidazole

ring generates a series of reactive nitrogen species, including nitroso and hydroxylamine
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derivatives, which are highly toxic to the parasite. These reactive intermediates can cause

widespread damage to cellular macromolecules, leading to parasite death.
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Caption: Bioactivation pathway of (Rac)-DNDI-8219 in Leishmania.

Experimental and Drug Discovery Workflow
The development of DNDI-8219 followed a structured drug discovery pipeline, starting from a

large compound library and progressing through several stages of screening and optimization.
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Caption: Drug discovery workflow for the identification of DNDI-8219.
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Conclusion
The discovery of (Rac)-DNDI-8219 is a testament to the value of exploring existing compound

libraries for new therapeutic applications. Originating from a research program focused on

tuberculosis, this pretomanid analogue has emerged as a potent and promising preclinical

candidate for the treatment of visceral leishmaniasis. Its favorable in vitro profile and excellent

in vivo efficacy in stringent animal models warrant further development. This technical guide

provides a foundational resource for scientists and researchers working on the development of

novel antileishmanial agents and highlights the potential of the nitroimidazooxazine scaffold

beyond its application in tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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